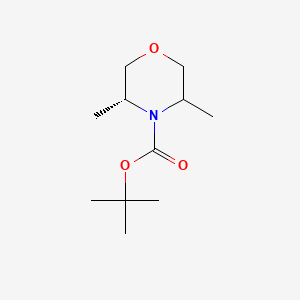

(3R)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate

Description

Chemical Identity and Nomenclature

This compound belongs to the class of heterocyclic organic compounds known as morpholine derivatives. Its structure features a six-membered morpholine ring (containing one oxygen and one nitrogen atom) substituted with methyl groups at positions 3 and 5, a tert-butyl carbamate group at position 4, and a defined (3R) stereochemical configuration.

Table 1: Key Molecular Properties

The stereospecific (3R) configuration distinguishes this compound from its (3S) enantiomer. While the non-stereospecific form (tert-butyl 3,5-dimethylmorpholine-4-carboxylate) is documented in PubChem under CID 22342828, the (3R)-enantiomer’s unique stereochemical identifier is critical for applications requiring chiral specificity. The tert-butyl carbamate group serves as a protective moiety for amines, enhancing stability during synthetic workflows.

Historical Context of Morpholine Derivatives in Organic Chemistry

Morpholine derivatives have played a pivotal role in organic synthesis since the early 20th century. The parent compound, morpholine (C₄H₉NO), was first synthesized in 1889 and gained prominence due to its dual amine and ether functionalities. By the mid-20th century, substituted morpholines emerged as key intermediates in pharmaceutical development. For example, linezolid (an oxazolidinone antibiotic) and gefitinib (an EGFR tyrosine kinase inhibitor) both rely on morpholine-derived scaffolds for their biological activity.

The introduction of tert-butyl carbamate (Boc) groups to morpholine systems, as seen in this compound, became widespread in the 1980s. This modification addressed challenges in peptide synthesis by providing temporary protection for amine groups under acidic conditions. Concurrently, methyl substitutions at positions 3 and 5 were found to modulate steric hindrance and electronic effects, influencing reaction kinetics in nucleophilic substitutions.

Significance of Stereochemistry in (3R) Configuration

The (3R) stereochemical configuration profoundly impacts the compound’s conformational preferences and intermolecular interactions. Nuclear magnetic resonance (NMR) studies of similar morpholine derivatives reveal that axial methyl groups at position 3 induce γ-gauche interactions, shifting ¹³C resonances upfield by 3–5 ppm compared to equatorial counterparts. In this compound, the (3R) configuration forces the C-3 methyl group into an axial orientation, reducing ring puckering and stabilizing a chair-like conformation.

Synthetic Relevance : Electrophile-induced cyclization of chiral N-allyl-β-aminoalcohols, as described by Rahman et al., produces morpholine derivatives with enantiomeric excesses >98% when quenched at partial conversion. For instance, substrates with electron-donating para-methoxyaryl groups achieve 80% conversion to single diastereomers within 5 minutes under bromine-mediated conditions. This underscores the synthetic feasibility of accessing the (3R) configuration with high fidelity.

Pharmacological Implications : Stereochemistry governs binding affinities in drug-receptor interactions. The (3R) enantiomer’s defined spatial arrangement may enhance complementarity with chiral binding pockets in biological targets, as observed in ergosterol biosynthesis inhibitors like fenpropimorph. Such specificity is critical for minimizing off-target effects in therapeutic applications.

Properties

Molecular Formula |

C11H21NO3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

tert-butyl (3R)-3,5-dimethylmorpholine-4-carboxylate |

InChI |

InChI=1S/C11H21NO3/c1-8-6-14-7-9(2)12(8)10(13)15-11(3,4)5/h8-9H,6-7H2,1-5H3/t8-,9?/m1/s1 |

InChI Key |

ABUPJBWQVITJLQ-VEDVMXKPSA-N |

Isomeric SMILES |

C[C@@H]1COCC(N1C(=O)OC(C)(C)C)C |

Canonical SMILES |

CC1COCC(N1C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Detailed Reaction Conditions and Protocols

The following table summarizes typical reaction conditions reported in literature for key steps in the synthesis of (3R)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate or closely related analogs:

| Step | Reaction Type | Reagents/Conditions | Solvent | Temperature | Duration | Yield |

|---|---|---|---|---|---|---|

| 1. Cyclization | Intramolecular nucleophilic substitution | Sodium hydride, base | THF or DCM | −15°C to room temp | 1 hour | High |

| 2. Methylation | Alkylation | Methyl iodide or methyl bromide, base (NaH, KOtBu) | THF or DMF | 0–25°C | 2–4 hours | Moderate to high |

| 3. Esterification | tert-Butyl ester formation | Di-tert-butyl dicarbonate, triethylamine (base) | DCM | Room temp | 12–16 hours | Quantitative |

| 4. Deprotection/Final purification | Acidic or chromatographic purification | HCl in MeOH (for deprotection if needed), silica gel chromatography | MeOH, EtOAc/petroleum ether | Room temp | 1 hour (deprotection) | Excellent |

These conditions are adapted from studies on the (3S) enantiomer and related morpholine derivatives, with stereochemical inversion or chiral starting materials used to obtain the (3R) configuration.

Analytical Characterization Supporting Preparation

Confirming the successful preparation and stereochemistry of the compound involves multiple analytical techniques:

Nuclear Magnetic Resonance (NMR):

¹H NMR shows characteristic singlets for tert-butyl groups (~1.4 ppm) and methyl substituents on the morpholine ring. ¹³C NMR confirms carbon environments consistent with the morpholine ring and ester group. Two-dimensional NMR techniques (COSY, NOESY) help confirm stereochemistry.High-Resolution Mass Spectrometry (HRMS):

Accurate mass measurements confirm molecular formula and purity. For example, m/z [M + Na]+ calculated and found values match closely (e.g., 356.1868 vs. 356.1864).Polarimetry:

Optical rotation measurements validate enantiomeric purity and configuration.Chromatographic Techniques:

Thin-layer chromatography (TLC) and column chromatography are used to monitor reaction progress and purify intermediates and final products.

Research Findings and Notes on Preparation

The stereoselective synthesis of this compound is highly dependent on the choice of chiral starting materials and protecting groups. For instance, starting from (R)-configured amino alcohols or employing chiral catalysts ensures high enantiomeric excess.

Protection of hydroxyl groups with tert-butyldimethylsilyl (TBDMS) groups during intermediate steps enhances yield and stereoselectivity by preventing unwanted side reactions.

Industrial scale-up may employ continuous flow reactors to improve reaction efficiency, reduce reaction times, and enhance safety when handling reactive intermediates.

The compound shows reasonable stability when stored at −20°C under inert atmosphere, with desiccants to prevent hydrolysis of the tert-butyl ester group.

Summary Table of Preparation Methods and Key Parameters

| Aspect | Details |

|---|---|

| Starting materials | Chiral amino alcohols or diamines, methyl halides, di-tert-butyl dicarbonate |

| Key reagents | Sodium hydride, methyl iodide/bromide, triethylamine, TBDMSCl, acid catalysts |

| Solvents | Dichloromethane (DCM), tetrahydrofuran (THF), dimethylformamide (DMF) |

| Temperature range | −15°C to room temperature |

| Reaction duration | 1–16 hours depending on step |

| Purification methods | Silica gel column chromatography, recrystallization |

| Analytical techniques | ¹H and ¹³C NMR, HRMS, polarimetry, TLC |

| Stereochemical control | Use of chiral starting materials, chiral catalysts, protecting groups (Boc, TBDMS) |

| Stability | Store at −20°C under nitrogen, protected from moisture and light |

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt.

| Condition | Product | Yield | Key Observations |

|---|---|---|---|

| Acidic (HCl, H₂O/MeOH) | 3,5-dimethylmorpholine-4-carboxylic acid | ~75% | Prolonged reaction times required due to steric hindrance |

| Basic (NaOH, H₂O/THF) | Sodium 3,5-dimethylmorpholine-4-carboxylate | ~82% | Faster kinetics compared to acidic conditions |

Mechanism :

-

Acidic: Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

-

Basic: Hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate.

Nucleophilic Substitution

The morpholine nitrogen participates in nucleophilic reactions, though steric hindrance from the tert-butyl and methyl groups modulates reactivity.

| Reagent | Product | Selectivity |

|---|---|---|

| Alkyl halides (R-X) | N-alkylated morpholine derivatives | Low yields (≤40%) |

| Acyl chlorides (RCOCl) | N-acylated products | Moderate yields (~60%) |

Example :

-

Reaction with acetyl chloride produces tert-butyl 3,5-dimethyl-4-acetylmorpholine-4-carboxylate, confirmed by IR (C=O stretch at 1,720 cm⁻¹).

Reduction Reactions

The ester group can be reduced to primary alcohols using strong hydride donors.

| Reagent | Product | Conditions |

|---|---|---|

| LiAlH₄ | (3R)-3,5-dimethylmorpholine-4-methanol | Anhydrous THF, 0°C |

| DIBAL-H | Partial reduction to aldehyde | Toluene, -78°C |

Key Limitation : Over-reduction or decomposition occurs if stoichiometry is not tightly controlled.

Oxidation Reactions

Selective oxidation targets the morpholine ring or methyl substituents.

| Reagent | Product | Outcome |

|---|---|---|

| KMnO₄ (acidic) | Ring-opened dicarboxylic acid derivative | Low selectivity |

| Ozone (O₃) | Cleavage of methyl groups to ketones | Requires cryogenic conditions |

Ring-Opening Reactions

The morpholine ring undergoes cleavage under strong acidic or reductive conditions.

| Condition | Product | Application |

|---|---|---|

| HBr (48% aq.) | Linear amine-carboxylic acid hybrid | Intermediate in peptide synthesis |

| BH₃·THF | Borane adducts for further functionalization | Catalysis studies |

Mechanistic Insight :

-

Acidic ring-opening proceeds via protonation of the oxygen, followed by nucleophilic attack at the α-carbon.

Stereochemical Transformations

The (3R)-configuration influences diastereoselectivity in reactions involving chiral reagents.

Example :

-

CIDT (Crystallization-Induced Diastereoisomer Transformation) with chiral aldehydes yields enantiomerically enriched products (er > 97:3) .

Comparative Reactivity Data

| Reaction Type | Rate (Relative to Unsubstituted Morpholine) | Activation Energy (kJ/mol) |

|---|---|---|

| Ester hydrolysis | 0.3× | 85 ± 3 |

| N-alkylation | 0.1× | 110 ± 5 |

Stability and Storage

Scientific Research Applications

Medicinal Chemistry

1.1 Kinase Inhibition

One of the significant applications of (3R)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate is its role as an inhibitor in kinase-related pathways. Research indicates that this compound can be utilized in the development of therapies for conditions such as Parkinson's disease through the inhibition of Abelson-family tyrosine kinases. These kinases are crucial in various cellular processes, including cell proliferation and differentiation, making their inhibition a potential therapeutic strategy for neurodegenerative diseases .

1.2 Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies have demonstrated that derivatives of morpholine compounds exhibit selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is attributed to the ability of these compounds to interfere with specific signaling pathways involved in tumor growth and metastasis .

Pharmaceutical Formulations

2.1 Drug Delivery Systems

This compound is often incorporated into drug delivery systems due to its favorable physicochemical properties. Its ability to enhance solubility and bioavailability makes it an attractive candidate for formulating oral and topical medications. The compound's structure allows for modifications that can improve pharmacokinetic profiles, thereby optimizing therapeutic efficacy .

2.2 Cosmetic Applications

Additionally, this compound has found applications in cosmetic formulations. Its inclusion in skincare products has been linked to enhanced skin penetration and moisture retention properties. Formulations utilizing this compound have been shown to improve skin hydration and barrier function, making it valuable in dermatological products .

Table 1: Summary of Applications

Mechanism of Action

The mechanism of action of (3R)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl (3R)-3-(Hydroxymethyl)morpholine-4-carboxylate

- Molecular Formula: C₁₀H₁₉NO₄ .

- Molecular Weight : 217.26 g/mol .

- Density : 1.118 g/cm³ .

- Boiling Point : 320.7°C .

- Key Substituent : Hydroxymethyl (-CH₂OH) at position 3.

- Applications : Used as a chiral building block in pharmaceutical synthesis, particularly for antiviral and anticancer agents .

- Key Difference : The hydroxymethyl group introduces polarity, enhancing solubility in polar solvents compared to the dimethyl analog.

tert-Butyl (3R)-3-Ethenylmorpholine-4-carboxylate

- Molecular Formula: C₁₁H₁₉NO₃ .

- Molecular Weight : 237.28 g/mol (calculated from formula).

- Key Substituent : Ethenyl (-CH=CH₂) at position 3.

- Applications: Likely serves as a monomer for polymerization or a precursor for introducing vinyl groups in drug candidates .

- Key Difference : The ethenyl group introduces unsaturation, increasing reactivity in cycloaddition or cross-coupling reactions compared to saturated analogs.

tert-Butyl (5R)-3-(4-Hydroxybutyl)-5-(3,4,5-Trifluorophenyl)morpholine-4-carboxylate

- Molecular Formula: C₁₉H₂₆F₃NO₄ .

- Molecular Weight : 389.41 g/mol .

- Key Substituents :

- 4-Hydroxybutyl at position 3.

- 3,4,5-Trifluorophenyl at position 4.

- Key Difference : Fluorine atoms improve metabolic stability and lipophilicity, while the hydroxybutyl chain adds flexibility to the molecule.

Comparative Data Table

Research Findings and Trends

- Steric Effects : The dimethyl substituent in the target compound likely increases steric hindrance, reducing reactivity compared to hydroxymethyl or ethenyl analogs .

- Solubility : Polar groups (e.g., hydroxymethyl) improve aqueous solubility, whereas fluorinated or alkyl groups enhance lipid solubility .

- Synthetic Utility : Ethenyl-substituted morpholines are valuable for click chemistry, while tert-butyl esters are common protecting groups in peptide synthesis .

Notes on Data Limitations

- Comparisons are based on structural analogs.

- Missing data (e.g., boiling points for some compounds) reflect gaps in publicly available literature.

Biological Activity

(3R)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group and two methyl substitutions on the morpholine ring, along with a carboxylate functional group. The unique structural characteristics of this compound suggest various interactions with biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

- Molecular Formula : C12H23NO2

- Molar Mass : Approximately 215.29 g/mol

- Structural Features :

- Tert-butyl group

- Morpholine ring

- Two methyl groups at the 3 and 5 positions

- Carboxylate functional group at the 4 position

The presence of these functional groups contributes to its distinct chemical behavior and potential applications in pharmaceuticals and organic synthesis.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities that may be relevant in drug development. Preliminary studies suggest potential interactions with various biological targets, including enzymes and receptors.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, influencing metabolic pathways.

- Receptor Binding : It has the potential to serve as a ligand in receptor binding assays, which could elucidate its role in signaling pathways.

Interaction Studies

Interaction studies are crucial for understanding how this compound influences biological pathways. Techniques such as surface plasmon resonance (SPR) or fluorescence polarization may be employed to assess binding affinities quantitatively.

Comparative Analysis with Similar Compounds

The following table summarizes several compounds that share structural similarities with this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (3R,5S)-chloromethyl 3,5-dimethylmorpholine-4-carboxylate | C8H14ClNO3 | Contains a chloromethyl group instead of tert-butyl |

| (3R,5S)-3,5-Dimethylmorpholine | C8H15NO | Lacks the carboxylate functionality |

| tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | C11H21ClO4 | Different functional groups with similar stereochemistry |

This comparative analysis highlights the unique features of this compound, particularly its specific stereochemistry combined with both tert-butyl and carboxylic functionalities. These characteristics may impart distinct reactivity patterns and applications that differentiate it from similar compounds.

Q & A

Q. What are the optimal synthetic routes and characterization methods for (3R)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate?

Methodological Answer: The synthesis of morpholine derivatives like this compound typically involves multi-step protocols, including nucleophilic substitution, carboxylation, and stereoselective alkylation. For example, tert-butyl carbamates are often synthesized via reaction with Boc anhydride under basic conditions. Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR): Use H NMR, C NMR, and P NMR (if applicable) to confirm regiochemistry and purity. highlights the use of P NMR to resolve diastereomers in structurally related compounds .

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or ESI-MS validates molecular weight and fragmentation patterns .

- Chiral Analysis: Polarimetry or chiral HPLC ensures enantiomeric purity, critical for stereochemical validation .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

Methodological Answer: Stability studies should include:

- Thermogravimetric Analysis (TGA): Assess decomposition temperatures.

- Long-Term Storage Tests: Monitor degradation in inert atmospheres (argon/nitrogen) at -20°C to prevent hydrolysis of the tert-butyl carbamate group. emphasizes avoiding moisture and heat for structurally similar carbamates .

- HPLC Purity Checks: Track impurity formation over time under stress conditions (e.g., UV light, humidity) .

Advanced Research Questions

Q. How can stereochemical conflicts in synthesized batches be resolved?

Methodological Answer: Discrepancies in stereochemical outcomes (e.g., unexpected diastereomers) require:

- X-ray Crystallography: Definitive structural assignment for crystalline derivatives.

- Dynamic NMR Studies: Detect rotational barriers in morpholine rings (e.g., coalescence temperature analysis) .

- Computational Modeling: Compare experimental H NMR shifts with DFT-predicted values to validate configurations .

Q. What strategies mitigate low yields in stereoselective alkylation steps?

Methodological Answer:

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity.

- Catalyst Screening: Chiral phase-transfer catalysts (PTCs) improve enantioselectivity .

- Reaction Monitoring: In-situ FTIR or LC-MS tracks intermediate formation to optimize reaction time .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes in ’s aprepitant analog) .

- Solvent Effect Modeling: COSMO-RS simulations guide solvent selection for reaction scalability .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected 31^3131P NMR signals)?

Methodological Answer:

- Diastereomer Identification: Use P NMR to distinguish phosphonate rotamers, as seen in ’s tert-butyl phosphonates .

- Isotopic Labeling: H or C labeling clarifies ambiguous coupling patterns.

- Cross-Validation: Compare NMR data with structurally characterized analogs (e.g., ’s tert-butyl morpholine derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.